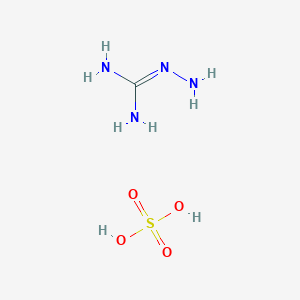

Aminoguanidine sulfate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7888. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-aminoguanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6N4.H2O4S/c2-1(3)5-4;1-5(2,3)4/h4H2,(H4,2,3,5);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLONNWGCEFSFTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NN)(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH8N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2834-84-6 | |

| Record name | Hydrazinecarboximidamide, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2834-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID401020920 | |

| Record name | Hydrazinecarboximidamide, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1068-42-4, 996-19-0, 2834-84-6 | |

| Record name | Hydrazinecarboximidamide, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1068-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoguanidine hemisulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=996-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoguanidinium sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, sulfate (2:1) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarboximidamide, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminoguanidinium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIMAGEDINE MONOSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62X13LJ94Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Aminoguanidine Sulfate: A Technical Guide to its Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction: Aminoguanidine sulfate, also known as pimagedine, is a small molecule that has been the subject of extensive research due to its diverse pharmacological activities.[1] Initially investigated for its potential in treating diabetic complications, its development was halted due to safety and efficacy concerns in clinical trials.[2][3] Despite this, aminoguanidine remains a valuable tool in pharmacological research for its distinct inhibitory effects on several key enzymatic pathways. This technical guide provides an in-depth exploration of the core mechanisms of action of aminoguanidine, presenting quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways to serve as a comprehensive resource for the scientific community.

Inhibition of Advanced Glycation End-product (AGE) Formation

One of the most extensively documented actions of aminoguanidine is its ability to inhibit the formation of Advanced Glycation End-products (AGEs).[2][4][5] AGEs are a heterogeneous group of molecules formed from the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids.[4][6] This process, known as the Maillard reaction, is accelerated in hyperglycemic conditions and contributes to the pathophysiology of diabetic complications, such as nephropathy, retinopathy, and neuropathy, as well as age-related diseases.[4][7][8]

Aminoguanidine functions as a potent anti-glycation agent primarily by trapping reactive dicarbonyl species, which are key intermediates in AGE formation.[2][4][6] As a nucleophilic hydrazine compound, it rapidly reacts with and scavenges α,β-dicarbonyls like methylglyoxal, glyoxal, and 3-deoxyglucosone, preventing them from reacting with amino groups on proteins to form AGEs.[2][4][9] This action effectively reduces the cross-linking of proteins and subsequent tissue damage.[6][10]

References

- 1. Pimagedine - Wikipedia [en.wikipedia.org]

- 2. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and baseline characteristics for the aminoguanidine Clinical Trial in Overt Type 2 Diabetic Nephropathy (ACTION II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 1068-42-4 | Benchchem [benchchem.com]

- 5. Biological effects of aminoguanidine: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is aminoguanidine and what does it do? | Antiaging Systems [antiaging-systems.com]

- 7. pnas.org [pnas.org]

- 8. Effects of aminoguanidine in preventing experimental diabetic nephropathy are related to the duration of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gold Nanoparticle-Bioconjugated Aminoguanidine Inhibits Glycation Reaction: An In Vivo Study in a Diabetic Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aminoguanidine: An AGE Product Inhibitor | Antiaging Systems Articles [antiaging-systems.com]

The Discovery of Aminoguanidine: A Technical History for the Modern Researcher

An in-depth guide tracing the journey of aminoguanidine from its initial synthesis in the late 19th century to its pivotal role in late 20th-century biomedical research, detailing the core chemical and biological discoveries that have shaped its scientific legacy.

Introduction

Aminoguanidine, a molecule of deceptively simple structure, has traversed a remarkable scientific trajectory. Initially synthesized as a chemical curiosity, it lay dormant in the annals of organic chemistry for nearly a century before emerging as a powerful investigational tool and therapeutic candidate. Its ability to interfere with fundamental biological processes has cemented its importance in fields ranging from diabetic complications to inflammation. This technical guide provides a comprehensive history of aminoguanidine's discovery, focusing on the seminal moments in its chemical synthesis and the elucidation of its key biological activities. For researchers and drug development professionals, this guide offers a detailed account of the foundational experiments, quantitative data, and evolving understanding of aminoguanidine's mechanisms of action.

The Genesis of a Molecule: Synthesis and Early Chemistry

The story of aminoguanidine begins in 1892 with the German chemist Johannes Thiele. His pioneering work, published in Liebigs Annalen der Chemie, described the first successful synthesis of this novel compound.[1][2] Thiele's method, a landmark in its time, involved the reduction of nitroguanidine. This foundational discovery laid the groundwork for all subsequent investigations into the chemistry and biology of aminoguanidine.

Experimental Protocols: Early Synthetic Methods

Over the decades, Thiele's original synthesis was refined and alternative methods were developed to improve yield and purity. Below are detailed protocols for some of the key early synthetic approaches.

Thiele's Synthesis (1892): Reduction of Nitroguanidine with Zinc Dust and Acetic Acid [1]

While the original 1892 publication provides a less detailed protocol than modern standards, the essential steps involved the gradual addition of zinc dust to a solution of nitroguanidine in acetic acid. The reaction is exothermic and requires careful temperature control.

-

Reactants: Nitroguanidine, Zinc Dust, Acetic Acid.

-

Procedure: Nitroguanidine was dissolved in acetic acid, and zinc dust was added portion-wise with constant stirring. The reaction mixture was cooled to prevent overheating. The reaction proceeds via the reduction of the nitro group to an amino group.

-

Isolation: The resulting aminoguanidine was typically isolated as a salt, such as the bicarbonate, due to the instability of the free base. The yield reported by Thiele was approximately 65% or less.[1]

Improved Synthesis: Reduction of Nitroguanidine with Zinc Dust in a Neutral Medium

Later modifications aimed to improve safety and yield by avoiding strongly acidic conditions.

-

Reactants: Nitroguanidine, Zinc Dust, Ammonium Sulfate solution.

-

Procedure: A suspension of nitroguanidine in an ammonium sulfate solution was treated with zinc powder. This method offered a more controlled reduction.

-

Isolation: The zinc oxide byproduct was filtered off, and the aminoguanidine was precipitated as the bicarbonate salt after the addition of ammonia to dissolve any remaining zinc.

Synthesis from Calcium Cyanamide and Hydrazine Sulfate

This method provided an alternative route from readily available industrial chemicals.

-

Reactants: Calcium Cyanamide, Hydrazine Sulfate.

-

Procedure: An aqueous solution of hydrazine sulfate was reacted with calcium cyanamide. This reaction produces an impure solution of aminoguanidine.

-

Isolation: The aminoguanidine was converted to its bicarbonate salt for purification. The free base could then be liberated by treatment with a strong base like sodium methoxide followed by extraction.

Logical Relationship of Early Syntheses

Caption: Early synthetic routes to aminoguanidine.

A New Beginning: The Biological Awakening

For much of the 20th century, aminoguanidine remained primarily of interest to synthetic chemists for its utility in creating heterocyclic compounds.[3] However, in the 1980s, a paradigm shift occurred as its potent biological activities began to be unveiled. This marked the beginning of aminoguanidine's second life as a crucial tool in biomedical research and a potential therapeutic agent.

Inhibition of Advanced Glycation End-products (AGEs)

The first major biological discovery was the identification of aminoguanidine as an inhibitor of the formation of Advanced Glycation End-products (AGEs). AGEs are harmful compounds that accumulate in the body with age and at an accelerated rate in diabetes, contributing to long-term complications.

In 1986, a seminal paper by Michael Brownlee and his colleagues, published in Science, demonstrated that aminoguanidine could prevent the cross-linking of proteins by glucose, a key step in AGE formation.[4][5][6] This discovery ignited intense interest in aminoguanidine as a potential therapy for diabetic complications.[7]

Experimental Protocol: Brownlee et al. (1986) In Vitro AGE Inhibition [4]

-

Model System: Bovine serum albumin (BSA) was used as the model protein.

-

Procedure: BSA was incubated with high concentrations of glucose in the presence or absence of aminoguanidine. The formation of fluorescent AGEs was monitored over time.

-

Key Finding: Aminoguanidine significantly inhibited the formation of fluorescent AGEs in a concentration-dependent manner.

Experimental Protocol: Brownlee et al. (1986) In Vivo AGE Inhibition in a Diabetic Rat Model [4]

-

Animal Model: Streptozotocin-induced diabetic rats.

-

Procedure: Diabetic rats were treated with aminoguanidine in their drinking water. After a set period, arterial wall collagen was isolated and analyzed for AGE-specific fluorescence and cross-linking.

-

Key Finding: Aminoguanidine treatment prevented the diabetes-induced increase in AGE-specific fluorescence and protein cross-linking in the arterial walls of diabetic rats.[4]

Quantitative Data: Inhibition of AGE Formation

| Study | Model System | Aminoguanidine Concentration | % Inhibition of AGE Formation | Reference |

| Edelstein & Brownlee (1992) | RNase A incubated with glucose | 1:5 to 1:50 (AG:glucose) | 67-85% | [8] |

| Miyata et al. (1998) | β2-microglobulin incubated with glucose | 1:8 to 1:1 (AG:glucose) | 30-70% (fluorescent AGEs) | [9] |

| Miyata et al. (1998) | β2-microglobulin incubated with glucose | 1:8 to 1:1 (AG:glucose) | 26-53% (CML formation) | [9] |

CML: Nε-(carboxymethyl)lysine, a non-fluorescent AGE

Proposed Mechanism of AGE Inhibition

The early hypothesis, which still holds true, was that aminoguanidine, as a nucleophilic hydrazine compound, traps reactive dicarbonyl intermediates that are precursors to AGEs.[10] This prevents them from reacting with proteins to form cross-links.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. Aminoguanidine prevents diabetes-induced arterial wall protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US5852009A - Compositions, including pharmaceutical compositions, for inhibiting the advanced glycosylation of proteins, and therapeutic methods based thereon - Google Patents [patents.google.com]

- 6. revistanefrologia.com [revistanefrologia.com]

- 7. pnas.org [pnas.org]

- 8. Mechanistic studies of advanced glycosylation end product inhibition by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

Aminoguanidine Sulfate: A Comprehensive Technical Overview of its Chemical Properties, Structure, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Aminoguanidine, a small molecule of significant interest in biomedical research, has been investigated for over a century.[1] Initially recognized for its role as a diamine oxidase inhibitor, its therapeutic potential expanded dramatically with the discovery of its ability to inhibit the formation of advanced glycation end-products (AGEs) and to selectively inhibit inducible nitric oxide synthase (iNOS).[1][2] This guide provides a detailed examination of the chemical properties, structure, synthesis, and key mechanisms of action of its sulfate salt, a common form used in research.

Chemical Properties and Structure

Aminoguanidine sulfate is a nitrogen-rich organic compound, typically appearing as colorless or white crystals.[3][4] It is readily soluble in water but insoluble in ethanol.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | CH₆N₄·H₂O₄S or C₂H₁₂N₈·H₂SO₄ | [1][4][5][6] |

| Molecular Weight | ~172.17 g/mol | [5] |

| Melting Point | 206-208 °C (with decomposition) | [3][4][7] |

| Appearance | White to almost white powder or crystals | [3][4][6] |

| Solubility | Soluble in water, insoluble in ethanol | [3][4] |

| Boiling Point | 261.4°C at 760 mmHg (Predicted) | [4] |

| Flash Point | 111.9°C | [4] |

Table 2: Structural and Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-aminoguanidine;sulfuric acid | [5] |

| CAS Number | 1068-42-4 / 996-19-0 | [3][6][7] |

| Canonical SMILES | C(=NN)(N)N.OS(=O)(=O)O | [5] |

| InChI | InChI=1S/CH6N4.H2O4S/c2-1(3)5-4;1-5(2,3)4/h4H2,(H4,2,3,5);(H2,1,2,3,4) | [5] |

| InChIKey | XLONNWGCEFSFTN-UHFFFAOYSA-N | [5] |

Core Mechanisms of Action

Aminoguanidine's biological effects are multifaceted, stemming from its ability to interact with several key enzymatic pathways. Its primary mechanisms of interest include the inhibition of AGE formation, nitric oxide synthase, and diamine oxidase.[1][2]

One of the most extensively studied properties of aminoguanidine is its potent inhibition of AGE formation.[1] AGEs are harmful compounds formed through non-enzymatic reactions between sugars and proteins or lipids, and their accumulation is linked to diabetic complications and aging.[1][2] Aminoguanidine acts by trapping reactive carbonyl intermediates, such as methylglyoxal and glyoxal, thereby preventing them from cross-linking with proteins to form AGEs.[1]

Aminoguanidine is also a well-known inhibitor of nitric oxide synthase, with a notable selectivity for the inducible isoform (iNOS) over the constitutive isoforms (eNOS and nNOS).[1][2][8] Excessive production of nitric oxide (NO) by iNOS is implicated in the pathophysiology of inflammation and tissue damage.[1] Aminoguanidine's selective inhibition makes it a valuable pharmacological tool for studying the roles of NO in various disease states.[1][2]

Historically, one of the first biological activities discovered for aminoguanidine was its ability to inhibit diamine oxidase (DAO).[1][2] DAO is the primary enzyme responsible for the metabolism of extracellular histamine and other diamines like putrescine.[1][2] By inhibiting DAO, aminoguanidine can increase the systemic levels of these bioactive amines.[1]

Experimental Protocols

Several methods for the synthesis of aminoguanidine have been reported. The resulting aminoguanidine is often converted to a more stable salt, such as the bicarbonate or sulfate, for purification and storage.[9]

Method 1: From Calcium Cyanamide and Hydrazine Sulfate [9][10] This method involves the reaction of lime nitrogen (calcium cyanamide) with hydrazine sulfate.

-

Preparation of Hydrazine Sulfate Solution: Hydrazine hydrate is dissolved in water, and dilute sulfuric acid is added dropwise to prepare an aqueous solution of hydrazine sulfate.[10]

-

Reaction: Lime nitrogen is added to the hydrazine sulfate solution. The pH of the reaction is maintained between 7.2 and 7.8 with dilute sulfuric acid.[10] The reaction mixture is heated to approximately 70°C for several hours.[10]

-

Isolation: After the reaction is complete, the mixture is filtered. The aminoguanidine product in the filtrate is then typically precipitated as aminoguanidine bicarbonate by adding ammonium bicarbonate, followed by crystallization, filtration, and drying.[9][10] The bicarbonate salt can be subsequently converted to the sulfate salt.

Method 2: Reduction of Nitroguanidine [9] Aminoguanidine can also be prepared by the reduction of nitroguanidine using zinc powder in an acidic medium like acetic acid or in an ammonium sulfate solution.[9] The resulting aminoguanidine is often precipitated as the bicarbonate salt for purification.[9]

A validated High-Performance Liquid Chromatography (HPLC) method exists for the determination of residual aminoguanidine in drug substances.[11]

-

Principle: The method involves derivatization of aminoguanidine to make it detectable by UV-Vis spectrophotometry.

-

Column: BDS Hypersil C-18 (250 x 4.6 mm, 5µm).[11]

-

Derivatizing Agent: 1-Naphthyl isothiocyanate in methanol can be used.[11]

-

Detection: UV detection at a wavelength of 220 nm.[11]

-

Validation: The method is validated for specificity, precision, accuracy, and linearity. The limit of quantitation (LOQ) has been reported as 0.015 µg/ml and the limit of detection (LOD) as 0.010 µg/ml.[11]

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[4] Appropriate personal protective equipment, including gloves and eye/face protection, should be worn when handling the compound.[4] In case of eye contact, rinse immediately with plenty of water and seek medical advice.[4] It should be stored at room temperature.[6]

Conclusion

This compound remains a molecule of significant interest due to its diverse biological activities. Its well-characterized roles as an inhibitor of AGE formation, iNOS, and DAO make it an invaluable tool in research aimed at understanding and combating diseases such as diabetes, inflammation, and neurodegenerative disorders. The established protocols for its synthesis and analysis further facilitate its application in both basic and translational research settings.

References

- 1. This compound | 1068-42-4 | Benchchem [benchchem.com]

- 2. Biological effects of aminoguanidine: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aminoguanidinium sulphate | 1068-42-4 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound | CH8N4O4S | CID 114832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | CAS 996-19-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. Aminoguanidine is an isoform-selective, mechanism-based inactivator of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aminoguanidine - Sciencemadness Wiki [sciencemadness.org]

- 10. Page loading... [guidechem.com]

- 11. rjptonline.org [rjptonline.org]

The Role of Aminoguanidine Sulfate in the Inhibition of Advanced Glycation End-products (AGEs): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Advanced Glycation End-products (AGEs) are a heterogeneous group of molecules formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids. Their accumulation is implicated in the pathogenesis of various age-related diseases and diabetic complications. Aminoguanidine, a nucleophilic hydrazine compound, has been extensively investigated as a prototypical inhibitor of AGE formation. This technical guide provides an in-depth analysis of the core mechanisms of aminoguanidine's inhibitory action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biochemical pathways. While once a promising therapeutic candidate, clinical trials with aminoguanidine (pimagedine) were ultimately halted due to safety concerns and a lack of definitive efficacy.[1][2] Nevertheless, it remains a critical tool in preclinical research for understanding the role of AGEs in disease.

Introduction to Advanced Glycation End-products (AGEs)

The formation of AGEs is initiated by the Maillard reaction, a complex cascade of non-enzymatic browning reactions.[3] This process begins with the condensation of a reducing sugar's carbonyl group with a free amino group of a biological macromolecule to form a reversible Schiff base. This subsequently rearranges to a more stable Amadori product.[3][4] Over time, these early glycation products undergo a series of irreversible reactions, including dehydration, oxidation, and condensation, to form a diverse array of AGEs.[4] Key reactive dicarbonyl intermediates, such as glyoxal (GO), methylglyoxal (MGO), and 3-deoxyglucosone (3-DG), are major precursors in the accelerated formation of AGEs.[1][3]

The accumulation of AGEs contributes to the pathophysiology of numerous chronic diseases by several mechanisms. These include the cross-linking of proteins, which alters their structure and function, leading to tissue stiffening and compromised biological activity.[5][6] Furthermore, AGEs can interact with the Receptor for Advanced Glycation End-products (RAGE), triggering a cascade of intracellular signaling events that promote oxidative stress and inflammation.[6]

Mechanism of Action of Aminoguanidine Sulfate

Aminoguanidine primarily functions as a potent scavenger of reactive dicarbonyl compounds.[1][2][7] Its nucleophilic hydrazine group readily reacts with the carbonyl groups of α-oxoaldehydes like MGO, GO, and 3-DG.[1][2] This reaction prevents these highly reactive intermediates from reacting with proteins and other biological molecules to form AGEs. The products of this trapping reaction are stable, substituted 3-amino-1,2,4-triazine derivatives.[1]

While it was initially proposed that aminoguanidine might also react with and block Amadori products, studies have shown this to be a minor mechanism of its action. Research indicates that aminoguanidine has a limited effect on blocking Amadori groups, especially at lower concentrations.[8][9] Therefore, its primary role in AGE inhibition is the interception of dicarbonyl precursors.

Quantitative Data on Aminoguanidine's Inhibitory Efficacy

The inhibitory effects of aminoguanidine on AGE formation have been quantified in numerous in vitro studies. The following tables summarize key findings from the literature.

| Parameter | Value | Experimental Conditions | Reference |

| IC50 (Aminoguanidine) | 1 mM | BSA-AGE fluorescence assay | [10] |

| IC50 (Aminoguanidine) | 0.323 mg/mL | BSA-glucose assay (15 days incubation) | [11] |

| IC50 (Aminoguanidine) | 0.195 mg/mL | BSA-methylglyoxal assay (7 days incubation) | [11] |

Table 1: IC50 Values for Aminoguanidine in AGE Inhibition Assays

| Aminoguanidine:Glucose Molar Ratio | Inhibition of Fluorescent AGEs (%) | Inhibition of Nε-(carboxymethyl)lysine (CML) (%) | Experimental Conditions | Reference |

| 1:8 | 30 | 26 | β2-microglobulin incubated with 50 or 100 mM D-glucose for 3 weeks | [12] |

| 1:4 | - | - | β2-microglobulin incubated with 50 or 100 mM D-glucose for 3 weeks | [12] |

| 1:2 | - | - | β2-microglobulin incubated with 50 or 100 mM D-glucose for 3 weeks | [12] |

| 1:1 | 70 | 53 | β2-microglobulin incubated with 50 or 100 mM D-glucose for 3 weeks | [12] |

Table 2: Percentage Inhibition of AGE Formation by Aminoguanidine at Different Molar Ratios

| Aminoguanidine Concentration | Inhibition of Fluorescence (%) | Experimental Conditions | Reference |

| 1 mM | 31 | Bovine serum albumin glycated with glucose | [8] |

| 5 mM | 65 | Bovine serum albumin glycated with glucose | [8] |

| 10 mM | 69 | Bovine serum albumin glycated with glucose | [8] |

| 25 mM | 82 | Bovine serum albumin glycated with glucose | [8] |

Table 3: Dose-Dependent Inhibition of AGE-Related Fluorescence by Aminoguanidine

Experimental Protocols

In Vitro AGE Inhibition Assay (BSA-Glucose Method)

This is a widely used method to screen for potential AGE inhibitors.[11][13]

Materials:

-

Bovine Serum Albumin (BSA), fatty acid-free

-

D-Glucose

-

Aminoguanidine hydrochloride (positive control)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Sodium azide

-

96-well microtiter plates, black

-

Fluorometer

Procedure:

-

Prepare a stock solution of BSA (e.g., 10 mg/mL) in PBS.

-

Prepare a stock solution of D-glucose (e.g., 500 mM) in PBS.

-

Prepare stock solutions of aminoguanidine and test compounds at various concentrations in PBS.

-

In a 96-well plate, combine the BSA solution, glucose solution, and either aminoguanidine, test compound, or PBS (for the control group). A typical reaction mixture might contain a final concentration of 1 mg/mL BSA and 200 mM glucose.

-

Add sodium azide to a final concentration of 0.02% (w/v) to prevent microbial growth.

-

Seal the plate and incubate at 37°C for 7-15 days in the dark.[11]

-

After incubation, measure the fluorescence intensity at an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.[14]

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of control)] x 100

Quantification of Pentosidine and Nε-(carboxymethyl)lysine (CML) by HPLC

This protocol outlines the general steps for the analysis of specific AGEs.[15][16][17]

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Hydrochloric acid (6 M)

-

Internal standards for pentosidine and CML

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or ion-exchange)

-

HPLC system with a fluorescence detector or a mass spectrometer

-

Appropriate HPLC column (e.g., C18 reversed-phase)

-

Mobile phases (specific to the method, often containing acetonitrile and an ion-pairing agent like heptafluorobutyric acid)

Procedure:

-

Acid Hydrolysis: To release pentosidine and CML from proteins, hydrolyze the sample with 6 M HCl at approximately 110°C for 16-24 hours in a sealed, oxygen-free tube.[15]

-

Sample Cleanup: After hydrolysis, neutralize the sample and perform a solid-phase extraction to remove interfering substances. The specific SPE protocol will depend on the nature of the sample and the target analyte.

-

HPLC Analysis:

-

Inject the purified sample onto the HPLC system.

-

For pentosidine, use a fluorescence detector with an excitation wavelength of around 335 nm and an emission wavelength of around 385 nm.[15]

-

For CML, which is non-fluorescent, derivatization may be required for fluorescence detection, or more commonly, detection is achieved using mass spectrometry (LC-MS/MS).[16][17]

-

-

Quantification: Quantify the amount of pentosidine and CML by comparing the peak areas of the analytes in the sample to those of known standards.

Visualizing the Pathways

AGE Formation and Inhibition by Aminoguanidine

Caption: Mechanism of AGE formation and its inhibition by aminoguanidine.

AGE-RAGE Signaling Pathway

References

- 1. academic.oup.com [academic.oup.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pathophysiology of RAGE in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scholars.direct [scholars.direct]

- 7. Mechanistic studies of advanced glycosylation end product inhibition by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Characteristics of RAGE and Advances in Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RAGE (receptor) - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of Advanced Glycation End-Product Formation by Origanum majorana L. In Vitro and in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Antioxidant Activity and In Vitro Antiglycation of the Fruit of Spondias purpurea - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Pentosidine and N-carboxymethyl-lysine: biomarkers for type 2 diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Aminoguanidine Sulfate and Nitric Oxide Synthase: A Technical Guide to Their Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the interaction between aminoguanidine sulfate and nitric oxide synthase (NOS). Overproduction of nitric oxide (NO) by the inducible isoform of nitric oxide synthase (iNOS) is implicated in the pathophysiology of various inflammatory diseases and diabetic complications.[1] Aminoguanidine has been identified as a selective inhibitor of iNOS, making it a valuable tool for research and a potential therapeutic agent.[2][3] This document details the mechanism of action, quantitative inhibition data, experimental protocols for assessing its activity, and the relevant signaling pathways.

Core Interaction: Selective Inhibition of iNOS

Aminoguanidine is a nucleophilic hydrazine compound that acts as a selective, mechanism-based inactivator of inducible nitric oxide synthase (iNOS).[4][5] Its selectivity for iNOS over the constitutive isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), is a key feature of its pharmacological profile.[1][2] Studies have shown that aminoguanidine is significantly more potent in inhibiting iNOS, with some reports indicating it is 10 to 100-fold less potent as an inhibitor of the constitutive isoforms.[1] This selectivity is crucial for therapeutic applications, as constitutive NOS isoforms are responsible for essential physiological functions.

The mechanism of inactivation involves aminoguanidine acting as a substrate for the enzyme, and during the catalytic turnover, it inactivates the enzyme.[6] This inactivation is time- and concentration-dependent and requires the presence of cofactors necessary for NOS activity.[5] The inactivation of nNOS by aminoguanidine involves alteration of the prosthetic heme group.[7] In contrast, the inactivation of iNOS by aminoguanidine does not appear to involve heme destruction but rather proceeds through covalent modification of the iNOS protein and the heme residue while maintaining the integrity of the porphyrin ring.[8]

Quantitative Inhibition Data

The inhibitory potency of aminoguanidine against the different NOS isoforms has been quantified in various studies. The following table summarizes key quantitative data, including IC50 and Ki values. It is important to note that these values can vary depending on the experimental conditions, such as substrate concentration and the source of the enzyme.

| NOS Isoform | Parameter | Value | Species/Cell Type | Reference |

| iNOS | IC50 | 2.1 µM | Mouse | [9] |

| Ki | 16 µM | Murine Macrophage | [5] | |

| nNOS | Ki | 0.83 mM | GH3 Pituitary cNOS | [5] |

| eNOS | - | Millimolar range inhibition | Endothelial cNOS | [5] |

| iNOS vs. nNOS/eNOS | Selectivity | 10 to 100-fold less potent on constitutive isoforms | - | [1] |

| iNOS vs. nNOS/eNOS | Selectivity | Over 50-fold more effective on iNOS | - | [2] |

Experimental Protocols

In Vitro Nitric Oxide Synthase Inhibition Assay

This protocol outlines a general method for determining the inhibitory effect of aminoguanidine on NOS activity by measuring the conversion of L-arginine to L-citrulline.

1. Enzyme Preparation:

-

Recombinant human iNOS, nNOS, or eNOS can be used. Alternatively, lysates from cells or tissues known to express the specific isoform can be prepared. For example, iNOS can be induced in RAW 264.7 macrophages by stimulation with lipopolysaccharide (LPS) and interferon-gamma.[9]

2. Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4) containing the following components (final concentrations):

-

1 mM NADPH

-

10 µM FAD

-

10 µM FMN

-

10 µM Tetrahydrobiopterin (BH4)

-

1 mM CaCl2 (for constitutive isoforms)

-

10 µg/ml Calmodulin (for constitutive isoforms)

-

L-[14C]arginine (specific activity adjusted to desired final concentration, e.g., 10-100 µM)

-

Varying concentrations of this compound or vehicle control.

-

3. Initiation of Reaction:

-

Pre-incubate the enzyme preparation with the reaction mixture containing all components except L-[14C]arginine for 5 minutes at 37°C.

-

Initiate the reaction by adding L-[14C]arginine.

4. Incubation:

-

Incubate the reaction mixture for a defined period (e.g., 15-30 minutes) at 37°C. The incubation time should be within the linear range of the enzyme activity.

5. Termination of Reaction:

-

Stop the reaction by adding a stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA).

6. Separation of L-Citrulline:

-

The product, L-[14C]citrulline, is separated from the unreacted substrate, L-[14C]arginine, using cation-exchange chromatography.

-

Apply the reaction mixture to a column packed with Dowex AG50WX-8 resin (Na+ form).

-

L-[14C]citrulline, being neutral, will pass through the column, while the positively charged L-[14C]arginine will be retained.

-

Elute the L-[14C]citrulline with water or a suitable buffer.

7. Quantification:

-

The amount of L-[14C]citrulline in the eluate is quantified using liquid scintillation counting.

-

Enzyme activity is expressed as pmol of L-citrulline formed per minute per mg of protein.

-

The inhibitory effect of aminoguanidine is calculated as the percentage of inhibition compared to the vehicle control. IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the aminoguanidine concentration.

Signaling Pathways and Logical Relationships

The interaction of aminoguanidine with the nitric oxide synthase pathway is central to its pharmacological effects. The following diagrams illustrate the mechanism of NOS activation and the point of intervention for aminoguanidine.

Caption: General overview of NOS activation and aminoguanidine inhibition.

Caption: Workflow for in vitro NOS inhibition assay.

The selective inhibition of iNOS by aminoguanidine has been demonstrated in various experimental models, including isolated enzymes, cultured cells, and in vivo studies.[1][3] For instance, in endotoxin-treated rats, aminoguanidine effectively reduces the production of nitric oxide.[3] Furthermore, its therapeutic potential has been explored in conditions characterized by iNOS overexpression, such as autoimmune diabetes and experimental autoimmune encephalomyelitis.[2][4][10] In these models, aminoguanidine has been shown to delay disease onset and reduce severity.[2][4][10] These findings underscore the importance of the aminoguanidine-iNOS interaction as a target for drug development.

References

- 1. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 5. Aminoguanidine is an isoform-selective, mechanism-based inactivator of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inactivation of nitric oxide synthase by substituted aminoguanidines and aminoisothioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aminoguanidine-mediated inactivation and alteration of neuronal nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of inducible nitric oxide synthase inactivation by aminoguanidine and L-N6-(1-iminoethyl)lysine. [vivo.weill.cornell.edu]

- 9. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aminoguanidine, a selective inhibitor of the inducible nitric oxide synthase, has different effects on experimental allergic encephalomyelitis in the induction and progression phase - PubMed [pubmed.ncbi.nlm.nih.gov]

Aminoguanidine Sulfate as a Diamine Oxidase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoguanidine, a small molecule inhibitor, has been a subject of extensive research due to its potent inhibitory effects on diamine oxidase (DAO), a key enzyme in histamine metabolism. This technical guide provides an in-depth overview of aminoguanidine sulfate as a DAO inhibitor, consolidating its mechanism of action, inhibitory kinetics, and physiological consequences. Detailed experimental protocols for assessing DAO inhibition are provided, alongside visualizations of the relevant biochemical pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential and biochemical implications of DAO inhibition by aminoguanidine.

Introduction to Diamine Oxidase (DAO)

Diamine oxidase (DAO), also known as histaminase, is a copper-containing amine oxidase that plays a critical role in the degradation of extracellular biogenic amines, most notably histamine.[1] By catalyzing the oxidative deamination of these compounds, DAO regulates their systemic levels and prevents the adverse effects associated with their accumulation. DAO is predominantly expressed in the small intestine, placenta, and kidneys. A deficiency in DAO activity is linked to histamine intolerance, a condition characterized by a range of symptoms mimicking an allergic reaction following the ingestion of histamine-rich foods.[1]

This compound: A Diamine Oxidase Inhibitor

Aminoguanidine is a structural analog of guanidine that acts as a potent inhibitor of diamine oxidase. Its sulfate salt is a common formulation used in research.

Mechanism of Action

Aminoguanidine inhibits DAO by binding to the copper-containing active site of the enzyme.[1] This interaction prevents the substrate, such as histamine or other diamines like putrescine, from accessing the catalytic site, thereby blocking their degradation. The inhibition by aminoguanidine is time-dependent and has been described as a two-step process involving the formation of two distinct enzyme-inhibitor complexes, leading to apparent inactivation of the enzyme.[2]

Quantitative Inhibition Data

The inhibitory potency of aminoguanidine against diamine oxidase has been characterized through kinetic studies. The following tables summarize the available quantitative data for the inhibition of porcine kidney DAO by aminoguanidine.

Table 1: Kinetic Parameters of Porcine Kidney Diamine Oxidase Inhibition by Aminoguanidine [2]

| Parameter | Value | Unit |

| k+1 | (2.5 ± 0.3) x 104 | M-1s-1 |

| k-1 | (1.3 ± 0.5) x 10-3 | s-1 |

| k+2 | (2.2 ± 0.5) x 10-3 | s-1 |

| k-2 | (3.0 ± 0.7) x 10-5 | s-1 |

These rate constants describe a two-step inhibition model: E + I ⇌ EI → E'I, where E is the enzyme, I is aminoguanidine, EI is the initial enzyme-inhibitor complex, and E'I is a more stable, slowly reversible complex.

From these rate constants, the individual and overall dissociation constants (Ki) can be calculated to provide a measure of the inhibitor's affinity for the enzyme.

Table 2: Calculated Inhibition Constants (Ki) for Aminoguanidine against Porcine Kidney Diamine Oxidase

| Inhibition Constant | Calculated Value | Unit |

| Ki1 (k-1/k+1) | 5.2 x 10-8 | M |

| Ki2 (k-2/k+2) | 1.36 x 10-2 | M |

| Overall Ki | 4.9 x 10-8 | M |

Selectivity Profile

It is crucial for drug development professionals to understand the selectivity of an inhibitor. Aminoguanidine is not entirely specific for DAO and has been shown to inhibit other enzymes, most notably inducible nitric oxide synthase (iNOS). This lack of absolute specificity should be considered when interpreting experimental results or considering its therapeutic applications.[3]

Signaling Pathways and Physiological Implications

The inhibition of DAO by aminoguanidine has significant downstream effects on histamine-mediated signaling pathways and overall physiology.

Histamine Metabolism Pathway

DAO is a primary enzyme responsible for the catabolism of extracellular histamine. Inhibition of DAO by aminoguanidine leads to an accumulation of histamine, which can then exert its effects through its four receptor subtypes (H1R, H2R, H3R, and H4R), leading to a variety of physiological responses.

References

Aminoguanidine Sulfate: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoguanidine, a small molecule hydrazine compound, has been the subject of extensive preclinical research primarily for its role as a potent inhibitor of advanced glycation end-product (AGE) formation. AGEs are implicated in the pathogenesis of diabetic complications, neurodegenerative diseases, and the aging process. This technical guide provides an in-depth overview of the preclinical studies of aminoguanidine sulfate, focusing on its mechanisms of action, efficacy in various disease models, and key experimental protocols.

Core Mechanisms of Action

This compound exerts its biological effects through three primary mechanisms:

-

Inhibition of Advanced Glycation End-product (AGE) Formation: Aminoguanidine is a powerful scavenger of reactive dicarbonyl compounds, such as methylglyoxal, glyoxal, and 3-deoxyglucosone, which are precursors to AGEs. By trapping these intermediates, aminoguanidine effectively inhibits the non-enzymatic glycation of proteins, lipids, and nucleic acids.

-

Inhibition of Nitric Oxide Synthase (NOS): Aminoguanidine is a selective inhibitor of the inducible nitric oxide synthase (iNOS) isoform, with significantly less potency against the endothelial (eNOS) and neuronal (nNOS) isoforms.[1] This selective inhibition is crucial in pathological conditions characterized by the overproduction of nitric oxide, such as inflammation and septic shock.

-

Inhibition of Diamine Oxidase (DAO): Aminoguanidine is also a known inhibitor of diamine oxidase, an enzyme responsible for the degradation of histamine and other polyamines.[2][3][4] This action can modulate inflammatory and immune responses.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: Inhibitory Activity of Aminoguanidine

| Target | Metric | Value | Species/System | Reference |

| Inducible Nitric Oxide Synthase (iNOS) | IC50 | 2.1 µM | Mouse Macrophages | [5] |

| Neuronal Nitric Oxide Synthase (nNOS) | Selectivity vs. iNOS | 38-fold less potent | Rat | [5] |

| Endothelial Nitric Oxide Synthase (eNOS) | Selectivity vs. iNOS | 8-fold less potent | Bovine | [5] |

| Advanced Glycation End-products (AGEs) | % Inhibition (Fluorescent) | 30-70% | In vitro (β2-microglobulin) | |

| Advanced Glycation End-products (AGEs) | % Inhibition (Nε-(carboxymethyl)lysine) | 26-53% | In vitro (β2-microglobulin) |

Table 2: Efficacy in Preclinical Models of Diabetic Complications

| Model | Key Finding | Efficacy | Reference |

| Streptozotocin-induced diabetic rats (Nephropathy) | Reduction in urinary albumin excretion | Significant reduction | [6] |

| Streptozotocin-induced diabetic rats (Retinopathy) | Prevention of acellular capillary formation | 3.6-fold increase vs. 18.6-fold in untreated | [7] |

| Otsuka Long-Evans Tokushima Fatty (OLETF) rats (Nephropathy) | Reduction in serum AGEs | 18% reduction | [8] |

| Otsuka Long-Evans Tokushima Fatty (OLETF) rats (Nephropathy) | Reduction in mesangial expansion | 21.6% reduction | [8] |

Table 3: Pharmacokinetic and Toxicological Data

| Parameter | Value | Species | Reference |

| Half-life (t½) | 1.88 hours | Mouse (i.p.) | [9] |

| Peak Plasma Concentration (Cmax) | 9.0 µg/mL | Mouse (i.p.) | [9] |

| LD50 | > 5,000 mg/kg | Rat (oral) | [10] |

| Subcutaneous TDLO | 50 mg/kg | Mouse | [11] |

| Subcutaneous LDLO | 2,984 mg/kg | Rat | [11] |

Experimental Protocols

In Vivo Model: Streptozotocin-Induced Diabetic Rat

This protocol is widely used to model type 1 diabetes and its complications.

-

Animal Model: Male Wistar or Sprague-Dawley rats (200-250g).

-

Induction of Diabetes: A single intraperitoneal (i.p.) or intravenous (i.v.) injection of streptozotocin (STZ) at a dose of 50-65 mg/kg, dissolved in cold 0.1 M citrate buffer (pH 4.5).[5][12] Diabetes is typically confirmed 48-72 hours post-injection by measuring blood glucose levels (a threshold of >300 mg/dL is common).[12]

-

Aminoguanidine Administration:

-

Route: Intraperitoneal injection,[5] subcutaneous injection,[3] or in drinking water.[12][13][14]

-

Dosage: Dosages vary depending on the study, ranging from 25 mg/kg/day (s.c.)[3] to 50 mg/kg/day (i.p.)[5][15] or 1 g/L in drinking water.[12][14]

-

Duration: Treatment duration can range from a few weeks to several months, depending on the diabetic complication being studied (e.g., 8 weeks for cardiovascular effects,[5] 32 weeks for nephropathy,[6] and up to 75 weeks for retinopathy[7]).

-

-

Outcome Measures: Blood glucose levels, urinary albumin excretion, histopathological analysis of target organs (kidney, retina), measurement of AGEs in tissues and serum.

In Vitro Model: AGE Inhibition in Mesangial Cells

This protocol assesses the direct effect of aminoguanidine on AGE formation in a cell type relevant to diabetic nephropathy.

-

Cell Line: Rat or human glomerular mesangial cells.

-

Cell Culture: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Induction of Glycation: Cells are incubated with high glucose (e.g., 30 mM) to induce the formation of AGEs.

-

Aminoguanidine Treatment: Aminoguanidine is added to the culture medium at various concentrations (e.g., 0.5-1.0 mM) concurrently with the high glucose challenge.[16]

-

Outcome Measures:

-

Quantification of AGEs using ELISA or fluorescence spectroscopy.

-

Assessment of cellular markers of hypertrophy and fibrosis (e.g., collagen IV, fibronectin expression) via Western blot or RT-PCR.

-

Measurement of reactive oxygen species (ROS) production.

-

Signaling Pathways and Experimental Workflows

AGE-RAGE Signaling Pathway

The interaction of Advanced Glycation End-products (AGEs) with their Receptor for AGEs (RAGE) triggers a cascade of intracellular signaling events that contribute to diabetic complications. Aminoguanidine, by inhibiting AGE formation, indirectly modulates this pathway.

Caption: AGE-RAGE signaling pathway and the inhibitory action of aminoguanidine.

Nitric Oxide Synthase (NOS) Signaling Pathway

Aminoguanidine selectively inhibits the inducible nitric oxide synthase (iNOS), which is typically upregulated during inflammatory conditions, leading to excessive nitric oxide (NO) production.

Caption: Aminoguanidine's selective inhibition of the iNOS pathway.

Preclinical Experimental Workflow for Anti-Glycation Compounds

The following workflow outlines a typical preclinical evaluation process for a compound like aminoguanidine targeting AGE formation.

Caption: A generalized preclinical workflow for evaluating anti-glycation compounds.

Conclusion

This compound has demonstrated significant therapeutic potential in a wide range of preclinical studies, primarily through its robust inhibition of AGE formation and selective iNOS activity. The data presented in this guide highlight its efficacy in mitigating diabetic complications and provide a foundation for further research and development. The detailed experimental protocols and workflow diagrams offer a practical framework for scientists investigating aminoguanidine and other anti-glycation agents. While clinical development has faced challenges, the preclinical evidence underscores the importance of targeting the AGE-RAGE axis in age-related and diabetic pathologies.

References

- 1. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. seebeyondshop.com [seebeyondshop.com]

- 3. Aminoguanidine blocks intestinal diamine oxidase (DAO) activity and enhances the intestinal adaptive response to resection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. More Than a Diamine Oxidase Inhibitor: L-Aminoguanidine Modulates Polyamine-Related Abiotic Stress Responses of Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aminoguanidine prevents arterial stiffening and cardiac hypertrophy in streptozotocin-induced diabetes in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of aminoguanidine in preventing experimental diabetic nephropathy are related to the duration of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aminoguanidine treatment inhibits the development of experimental diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of aminoguanidine on serum advanced glycation endproducts, urinary albilmin excretion, mesangial expansion, and glomerular basement membrane thickening in Otsuka Long-Evans Tokushima fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of aminoguanidine administration and effects on the diabetes frequency in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. The Effect of Treatment With Aminoguanidine, an Advanced Glycation End Product Inhibitor, on Streptozotocin-Induced Diabetic Rats and Its Effects on Physiological and Renal Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. researchgate.net [researchgate.net]

- 15. publish.kne-publishing.com [publish.kne-publishing.com]

- 16. spandidos-publications.com [spandidos-publications.com]

Early Research on Aminoguanidine: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminoguanidine, a small molecule with a deceptively simple structure, captured significant scientific interest in the late 20th century as a promising therapeutic agent for a range of pathologies, most notably the complications of diabetes. Early research into its mechanism of action revealed a multifaceted pharmacological profile, primarily revolving around the inhibition of three key enzymatic and chemical processes: the formation of Advanced Glycation End-products (AGEs), the activity of nitric oxide synthase (NOS), and the function of diamine oxidase (DAO). This technical guide provides an in-depth analysis of the foundational research on aminoguanidine, presenting key quantitative data, detailed experimental protocols from seminal studies, and visual representations of the core biological pathways and experimental workflows.

Inhibition of Advanced Glycation End-product (AGE) Formation

One of the earliest and most extensively studied properties of aminoguanidine is its ability to inhibit the formation of Advanced Glycation End-products (AGEs). AGEs are a heterogeneous group of molecules formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids. The accumulation of AGEs is implicated in the pathogenesis of diabetic complications, such as nephropathy, retinopathy, and neuropathy, as well as in the aging process.

Mechanism of Action

Early studies proposed that aminoguanidine acts as a nucleophilic scavenger.[1] It was thought to trap reactive carbonyl species, such as 3-deoxyglucosone, which are key intermediates in the Maillard reaction cascade that leads to AGE formation. By reacting with these precursors, aminoguanidine prevents them from cross-linking with proteins and forming irreversible AGEs.

Quantitative Data: In Vitro AGE Inhibition

The following table summarizes key quantitative findings from early in vitro studies on the inhibition of AGE formation by aminoguanidine.

| Protein Model | Glycating Agent | Aminoguanidine Concentration | Incubation Time | % Inhibition of AGE Formation | Reference |

| Bovine Serum Albumin (BSA) | Glucose | Not specified | 7-28 days | Up to 73.61% | [2] |

| Bovine Serum Albumin (BSA) | Fructose | Various | 7-28 days | Concentration-dependent | [3] |

| RNase A | Glucose | 1:5 to 1:50 (AG:Glucose molar ratio) | Not specified | 67-85% | [4] |

| Lysozyme | Ribose | 1 mM | 15 days | 58.3% | [5] |

Experimental Protocol: In Vitro AGE Inhibition Assay

This protocol is a generalized representation based on methodologies described in early research.[2][3][5]

Objective: To determine the in vitro efficacy of aminoguanidine in inhibiting the formation of fluorescent AGEs.

Materials:

-

Bovine Serum Albumin (BSA)

-

Reducing sugar (e.g., glucose, fructose, or ribose)

-

Aminoguanidine hydrochloride

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Sodium azide (to prevent microbial growth)

-

96-well microplate

-

Fluorescence spectrophotometer

Procedure:

-

Preparation of Reaction Mixtures:

-

Prepare a solution of BSA (e.g., 10 mg/mL) in phosphate buffer.

-

Prepare a solution of the reducing sugar (e.g., 0.2 M glucose).

-

Prepare stock solutions of aminoguanidine at various concentrations.

-

In a 96-well plate, combine the BSA solution, reducing sugar solution, and either aminoguanidine solution (test group) or an equivalent volume of buffer (control group).

-

A negative control (BSA and buffer without sugar) and a positive control with a known inhibitor can also be included.

-

Add sodium azide to a final concentration of 0.02% to all wells.

-

-

Incubation:

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C for a period ranging from 7 to 28 days.

-

-

Measurement of AGE Formation:

-

After incubation, measure the fluorescence intensity of each well using a fluorescence spectrophotometer.

-

Typical excitation and emission wavelengths for fluorescent AGEs are around 350 nm and 450 nm, respectively.[3]

-

-

Calculation of Inhibition:

-

The percentage of inhibition is calculated using the following formula:

-

Visualizations

Caption: Aminoguanidine's proposed mechanism of AGE inhibition.

Caption: Workflow for in vitro AGE inhibition assay.

Inhibition of Nitric Oxide Synthase (NOS)

Further research revealed that aminoguanidine is also an inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. This discovery added another layer of complexity to aminoguanidine's pharmacological profile.

Mechanism of Action and Isoform Selectivity

Early studies demonstrated that aminoguanidine exhibits selective inhibition of the inducible isoform of NOS (iNOS or NOS2) over the constitutive isoforms (eNOS/NOS3 and nNOS/NOS1).[6][7][8] iNOS is typically expressed in response to inflammatory stimuli and produces large, sustained amounts of NO, which can be cytotoxic. The selective inhibition of iNOS suggested that aminoguanidine could be beneficial in conditions characterized by excessive NO production, such as inflammation and septic shock.

Quantitative Data: NOS Inhibition

The following table presents data on the inhibitory activity of aminoguanidine against different NOS isoforms.

| NOS Isoform | Experimental System | IC50 or Potency Comparison | Reference |

| iNOS | Cytokine-induced cells/organs | Equipotent to L-NMA* | [6] |

| eNOS/nNOS | Constitutive expression | 10 to 100-fold less potent than against iNOS | [6] |

| iNOS | - | Over 50-fold more effective at inhibiting iNOS than eNOS or nNOS | [7] |

| iNOS | Endotoxin-treated rat pulmonary artery | Dose-dependent inhibition | [8] |

*L-NMA (NG-monomethyl-L-arginine) is a well-characterized non-selective NOS inhibitor.

Experimental Protocol: NOS Inhibition Assay (Griess Assay for Nitrite)

This protocol is a generalized representation of methods used in early studies to assess NOS activity by measuring nitrite, a stable breakdown product of NO.

Objective: To determine the effect of aminoguanidine on NOS activity by quantifying nitrite production.

Materials:

-

Cell culture (e.g., macrophages) or tissue homogenates capable of expressing iNOS.

-

Inducing agents (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ)).

-

Aminoguanidine hydrochloride.

-

Cell culture medium.

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

-

Solution B: 0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride in water.

-

-

Sodium nitrite standard solutions.

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Cell Stimulation and Treatment:

-

Plate cells (e.g., murine macrophages) in a 96-well plate and allow them to adhere.

-

Treat the cells with inducing agents (e.g., LPS and IFN-γ) in the presence or absence of various concentrations of aminoguanidine.

-

Include control wells with unstimulated cells and stimulated cells without aminoguanidine.

-

Incubate for a period sufficient to allow for iNOS expression and NO production (e.g., 24 hours).

-

-

Nitrite Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Add 50 µL of supernatant to a new 96-well plate.

-

Add 50 µL of Solution A (sulfanilamide) to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Solution B (NED) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

A purple/magenta color will develop in the presence of nitrite.

-

-

Quantification:

-

Measure the absorbance at 540-550 nm using a microplate reader.

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples based on the standard curve.

-

-

Analysis:

-

Compare the nitrite concentrations in the aminoguanidine-treated groups to the stimulated, untreated control to determine the extent of inhibition.

-

Visualizations

Caption: Aminoguanidine's inhibition of nitric oxide synthesis.

Caption: Workflow for NOS inhibition assay using the Griess reagent.

Inhibition of Diamine Oxidase (DAO)

A third, less frequently highlighted, mechanism of aminoguanidine is its ability to inhibit diamine oxidase (DAO), also known as histaminase. DAO is an enzyme responsible for the degradation of extracellular histamine and other diamines, such as putrescine.

Mechanism of Action

Aminoguanidine is thought to inhibit DAO by binding to the copper-containing active site of the enzyme, thereby preventing it from metabolizing its substrates.[9] This inhibition leads to an increase in the local concentrations of histamine and other biogenic amines. The physiological consequences of this action are complex and can be either beneficial or detrimental depending on the context.

Quantitative Data: DAO Inhibition

Detailed quantitative data from early studies on the specific inhibitory concentrations (e.g., IC50) of aminoguanidine on DAO are less consistently reported in the readily available literature compared to its effects on AGEs and NOS. However, it is well-established as a potent DAO inhibitor.

Experimental Protocol: DAO Inhibition Assay

The following is a generalized protocol for assessing DAO activity, which can be adapted to study the inhibitory effects of aminoguanidine.

Objective: To measure the inhibition of DAO activity by aminoguanidine.

Materials:

-

Source of DAO enzyme (e.g., purified from porcine kidney or recombinant human DAO).

-

DAO substrate (e.g., putrescine or histamine).

-

Aminoguanidine hydrochloride.

-

Phosphate buffer (pH ~7.2).

-

Coupled assay components for detecting hydrogen peroxide (a product of the DAO reaction), such as horseradish peroxidase (HRP) and a chromogenic substrate (e.g., 4-aminoantipyrine and vanillic acid).

-

Spectrophotometer.

Procedure:

-

Reaction Setup:

-

In a cuvette or microplate well, combine the phosphate buffer, HRP, and the chromogenic substrate.

-

Add aminoguanidine at various concentrations to the test samples. Include a control sample without aminoguanidine.

-

Add the DAO enzyme solution and pre-incubate for a short period.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding the DAO substrate (e.g., putrescine).

-

-

Measurement:

-

The DAO-catalyzed oxidation of the substrate produces an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).

-

The H₂O₂ is then used by HRP to oxidize the chromogenic substrate, resulting in a colored product.

-

Monitor the change in absorbance over time at the appropriate wavelength for the chosen chromogen.

-

-

Analysis:

-

The rate of the reaction is proportional to the DAO activity.

-

Compare the reaction rates in the presence of aminoguanidine to the control to determine the percentage of inhibition.

-

Visualization

Caption: Aminoguanidine's inhibition of diamine oxidase.

Clinical Context and Conclusion

The early, promising preclinical research on aminoguanidine, particularly its ability to inhibit AGE formation, led to its investigation in clinical trials for diabetic nephropathy. The Aminoguanidine Clinical Trial in Overt Type 2 Diabetic Nephropathy (ACTION II) was a large-scale trial designed to evaluate its efficacy.[10] However, the trial was terminated prematurely due to safety concerns and a lack of robust efficacy.[3][11]

Despite its ultimate failure to become a mainstream therapeutic, the early research on aminoguanidine was instrumental in several respects. It validated the concept of AGE inhibition as a therapeutic strategy for diabetic complications, paving the way for the development of other AGE inhibitors. Furthermore, the elucidation of its effects on nitric oxide synthase highlighted the complex interplay of metabolic and inflammatory pathways in diabetes and other chronic diseases. The study of aminoguanidine serves as a valuable case study in drug development, demonstrating the importance of understanding a compound's full pharmacological profile, including its multiple mechanisms of action and potential off-target effects. The foundational research summarized in this whitepaper remains a cornerstone for scientists working on AGEs, nitric oxide biology, and the development of novel therapeutics for chronic diseases.

References

- 1. Aminoguanidine prevents diabetes-induced arterial wall protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Mechanistic studies of advanced glycosylation end product inhibition by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Advanced Glycation End-Product Formation by Origanum majorana L. In Vitro and in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. seebeyondshop.com [seebeyondshop.com]

- 10. Design and baseline characteristics for the aminoguanidine Clinical Trial in Overt Type 2 Diabetic Nephropathy (ACTION II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

Aminoguanidine Sulfate: A Technical Guide to Its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Aminoguanidine sulfate, a small molecule and derivative of guanidine, has garnered significant scientific interest for its potent and multifaceted antioxidant properties. Initially investigated for its ability to inhibit the formation of advanced glycation end-products (AGEs), its mechanism of action is now understood to be much broader, encompassing direct radical scavenging, modulation of enzymatic pathways, and metal chelation. This guide provides a detailed overview of the core antioxidant activities of aminoguanidine, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanisms of Antioxidant Action

Aminoguanidine (AG) exerts its protective effects against oxidative stress through several key mechanisms:

-

Inhibition of Advanced Glycation End-products (AGEs): One of the most well-documented functions of aminoguanidine is its role as an inhibitor of AGE formation.[1] AGEs are harmful compounds formed when proteins or lipids become non-enzymatically glycated and oxidized, a process accelerated in hyperglycemia and oxidative stress.[1][2] Aminoguanidine acts by trapping reactive carbonyl precursors of AGEs, such as methylglyoxal and 3-deoxyglucosone, thereby preventing the cross-linking and damage of proteins.[3][4]

-

Direct Scavenging of Reactive Oxygen Species (ROS): Aminoguanidine has demonstrated the ability to directly neutralize a variety of damaging free radicals. It is an effective scavenger of the highly reactive hydroxyl radical (•OH) and also quenches peroxyl radicals.[5][6] Studies have confirmed its direct scavenging activity against hydrogen peroxide (H₂O₂), hypochlorous acid (HOCl), and peroxynitrite (ONOO⁻).[7]

-

Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS): In inflammatory conditions, the inducible isoform of nitric oxide synthase (iNOS) can produce excessive amounts of the free radical nitric oxide (NO), leading to nitrosative stress. Aminoguanidine selectively inhibits iNOS, curtailing this overproduction.[8][9] It is reported to be 10 to 100 times less potent against the constitutive forms of NOS (eNOS and nNOS), making it a targeted inhibitor for pathological states.[10] The mechanism involves covalent modification and alteration of the enzyme's heme residue.[11]

-

Chelation of Transition Metal Ions: Aminoguanidine can act as a chelating agent, binding to transition metal ions like copper (Cu²⁺) and iron (Fe³⁺).[12] These metal ions are known to catalyze oxidative reactions, such as the Fenton and Haber-Weiss reactions, which generate highly destructive hydroxyl radicals. By sequestering these ions, aminoguanidine provides a secondary antioxidant effect, preventing the initiation of these damaging chain reactions.[12][13]

-

Enhancement of Endogenous Antioxidant Defenses: Beyond its direct actions, aminoguanidine administration has been shown to bolster the body's own antioxidant defense systems. It can increase the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[14][15]

Quantitative Data on Antioxidant Efficacy

The antioxidant effects of aminoguanidine have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Reactive Species Scavenging Activity

| Reactive Species | Assay Method | Concentration | Inhibition / Effect | Reference |

| Hydroxyl Radical (•OH) | Chemiluminescence | 1 mM | 95% inhibition of ferrous iron-induced CL | [7] |

| Hydrogen Peroxide (H₂O₂) | Chemiluminescence | 1 mM | 69% inhibition | [7] |

| Hypochlorous Acid (HOCl) | Chemiluminescence | 1 mM | 84% inhibition | [7] |

| Peroxynitrite (ONOO⁻) | Chemiluminescence | 10 mM | 99% inhibition | [7] |

| Intracellular ROS | Cellular Assay | - | 61% reduction in oxidant-induced ROS | [6] |

Table 2: Inhibition of Advanced Glycation End-products (AGEs)

| Protein/Molecule | Glycating Agent | AG:Glucose Molar Ratio | Inhibition | Reference |

| RNase A | Glucose | 1:5 to 1:50 | 67-85% | [4] |

| β2-microglobulin | Glucose | 1:8 to 1:1 | 30-70% (fluorescent AGEs) | [16] |

| β2-microglobulin | Glucose | 1:8 to 1:1 | 26-53% (CML formation) | [16] |

| Bovine Serum Albumin | Glucose | 1 mM IC₅₀ | 50% inhibition | [17] |

Table 3: Effects on Lipid Peroxidation and Endogenous Antioxidants in Animal Models

| Model | Tissue | Parameter | Effect of Aminoguanidine | Reference |